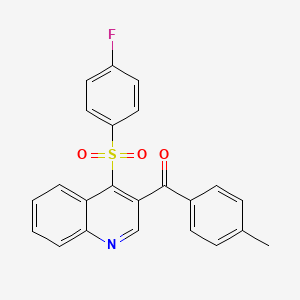

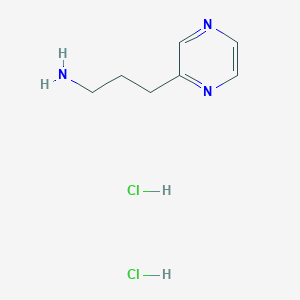

![molecular formula C18H29NO3S B2862577 2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine CAS No. 1903397-71-6](/img/structure/B2862577.png)

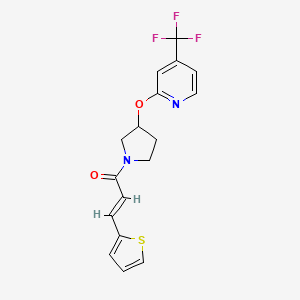

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine, commonly known as EMD-1214063, is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry.

Mécanisme D'action

EMD-1214063 exerts its pharmacological effects by selectively inhibiting the TRPV4 ion channel, which is expressed in various tissues and cell types, including sensory neurons, endothelial cells, and immune cells. TRPV4 is activated by various stimuli, including mechanical stress, temperature changes, and chemical ligands, and plays a critical role in the regulation of cellular and systemic functions, including pain sensation, vascular tone, and immune response. EMD-1214063 binds to the pore region of the TRPV4 ion channel and blocks the influx of calcium ions, thereby reducing the excitability and activity of the channel.

Biochemical and Physiological Effects:

EMD-1214063 has been shown to exhibit potent and selective inhibition of the TRPV4 ion channel, both in vitro and in vivo. It has been found to reduce the influx of calcium ions into cells, decrease the release of inflammatory mediators, and attenuate the development of pain and inflammation in various animal models. EMD-1214063 has also been shown to modulate the activity of other ion channels and receptors, including the GABA-A receptor and the P2X7 receptor, which are involved in the regulation of neuronal excitability and immune function, respectively. However, the precise biochemical and physiological effects of EMD-1214063 on these targets are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

EMD-1214063 has several advantages for lab experiments, including its potent and selective inhibition of the TRPV4 ion channel, its ability to modulate the activity of other ion channels and receptors, and its relatively low toxicity and side effects. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential off-target effects on other ion channels and receptors.

Orientations Futures

EMD-1214063 has several potential future directions for scientific research, including its further investigation as a therapeutic agent for various diseases, including pain, inflammation, and cardiovascular diseases. It may also be used as a tool compound for the study of TRPV4 ion channel function and regulation, as well as for the development of novel TRPV4-specific inhibitors. Furthermore, EMD-1214063 may be used as a starting point for the synthesis of structurally related compounds with improved potency, selectivity, and pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of EMD-1214063 involves the reaction of 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity and identity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Applications De Recherche Scientifique

EMD-1214063 has been investigated for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been found to exhibit potent and selective inhibition of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in various physiological and pathological processes, including pain, inflammation, and cardiovascular diseases. EMD-1214063 has also been shown to modulate the activity of other ion channels and receptors, including the GABA-A receptor and the P2X7 receptor, which are involved in the regulation of neuronal excitability and immune function, respectively.

Propriétés

IUPAC Name |

2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3S/c1-6-15-9-7-8-10-19(15)23(20,21)18-12-16(13(2)3)14(4)11-17(18)22-5/h11-13,15H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSJVCLZHFTPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

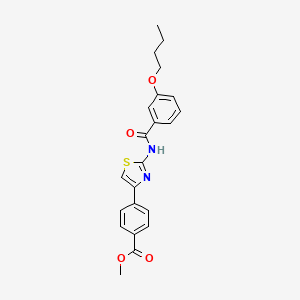

![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)

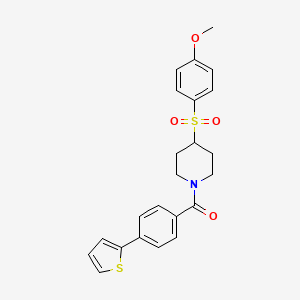

![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)

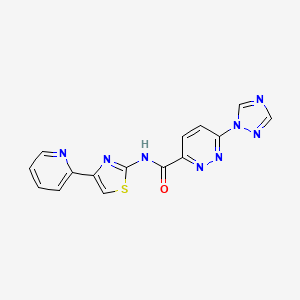

![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)